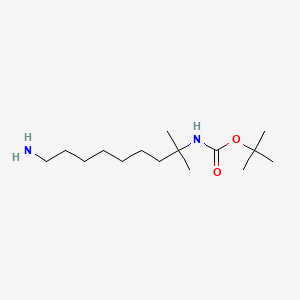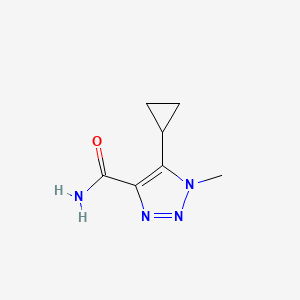![molecular formula C11H18N2O2S B13634288 N-[3-(aminomethyl)phenyl]-N-(1-methylethyl)methanesulfonamide](/img/structure/B13634288.png)
N-[3-(aminomethyl)phenyl]-N-(1-methylethyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide is a chemical compound with a molecular structure that includes an aminomethyl group attached to a phenyl ring, an isopropyl group, and a methanesulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide typically involves the reaction of 3-(aminomethyl)aniline with isopropyl methanesulfonate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and reaction time, would be carefully controlled to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Triethylamine in dichloromethane.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamides.
Aplicaciones Científicas De Investigación
N-[3-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of N-[3-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- N-[3-(aminomethyl)phenyl]-N,N-dimethylamine
- N-{[3-(aminomethyl)phenyl]methyl}methanesulfonamide hydrochloride
Uniqueness
N-[3-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C11H18N2O2S |
|---|---|
Peso molecular |
242.34 g/mol |
Nombre IUPAC |
N-[3-(aminomethyl)phenyl]-N-propan-2-ylmethanesulfonamide |
InChI |
InChI=1S/C11H18N2O2S/c1-9(2)13(16(3,14)15)11-6-4-5-10(7-11)8-12/h4-7,9H,8,12H2,1-3H3 |
Clave InChI |
QUVIOPYUKGAINI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C1=CC=CC(=C1)CN)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


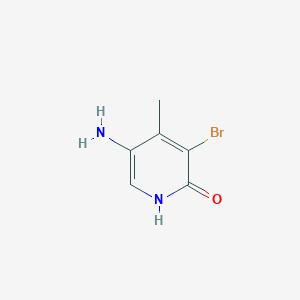
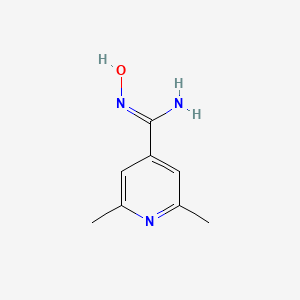
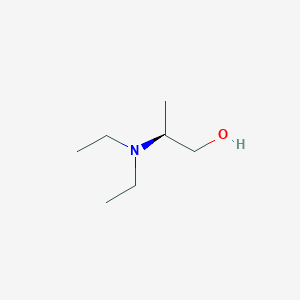
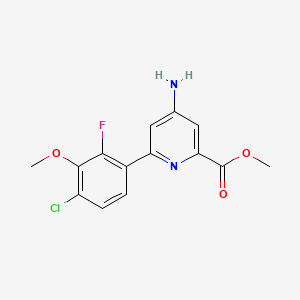
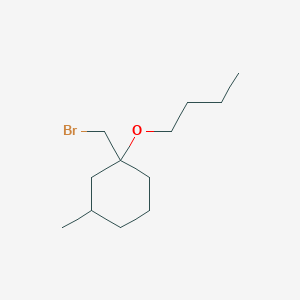

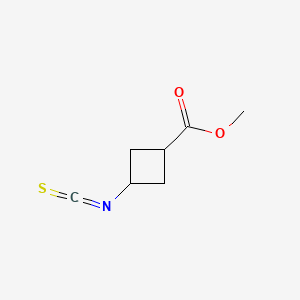
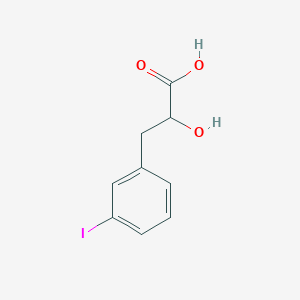

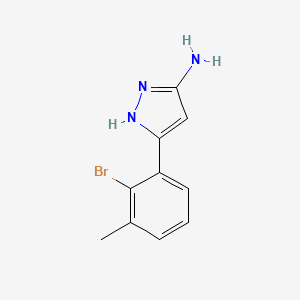
![2-Amino-2-(benzo[b]thiophen-3-yl)ethan-1-ol](/img/structure/B13634271.png)
